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molecular formula C13H19NO B1395495 3-(2-Tert-butylphenoxy)azetidine CAS No. 1146956-90-2

3-(2-Tert-butylphenoxy)azetidine

Cat. No. B1395495
M. Wt: 205.3 g/mol
InChI Key: UNMWTGOSPDTLNQ-UHFFFAOYSA-N
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Patent
US08586571B2

Procedure details

To a solution of 1-benzhydryl-3-(2-tert-butylphenoxy)azetidine (9.10 g, 24.5 mmol) and 10% Pd/C (10% on carbon, 1.90 g) in methanol (300.0 mL) was stirred under hydrogen atmosphere (1 atm) at room temperature. After 24 h the reaction mixture was filtered through a pad of Celite, the Celite pad was washed with methanol and the filtrate was concentrated under reduced pressure. Purification by flash column chromatography (silica gel; 70:30 to 0:100 heptane/ethyl acetate, 98:2 ethyl acetate/methanol, 90:9:1 ethyl acetate/methanol/7.0 N ammonia-methanol) provided 3-(2-tert-butylphenoxy)azetidine (2.00 g, 40%) as a yellow oil.
Name
1-benzhydryl-3-(2-tert-butylphenoxy)azetidine
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:25]([CH3:28])([CH3:27])[CH3:26])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1>CO.[Pd]>[C:25]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[O:18][CH:16]1[CH2:15][NH:14][CH2:17]1)([CH3:28])([CH3:26])[CH3:27]

Inputs

Step One
Name
1-benzhydryl-3-(2-tert-butylphenoxy)azetidine
Quantity
9.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC1=C(C=CC=C1)C(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 24 h the reaction mixture was filtered through a pad of Celite
Duration
24 h
WASH
Type
WASH
Details
the Celite pad was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel; 70:30 to 0:100 heptane/ethyl acetate, 98:2 ethyl acetate/methanol, 90:9:1 ethyl acetate/methanol/7.0 N ammonia-methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(OC2CNC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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